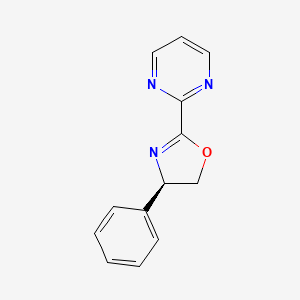

(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R)-4-phenyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-5-10(6-3-1)11-9-17-13(16-11)12-14-7-4-8-15-12/h1-8,11H,9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVNFIDPLVNGNQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Cyclization via Epoxide Intermediates

A widely adopted approach involves the reaction of chiral epoxides with cyanamide derivatives to form the oxazole ring. For example:

-

Epoxide Preparation : (R)-Styrene oxide or substituted phenyl epoxides are synthesized from corresponding diols or alkenes using Sharpless epoxidation for enantiomeric control.

-

Cyanamide Cyclization : The epoxide reacts with sodium hydrogen cyanamide in methanol at 60°C, yielding the oxazole core.

Example Reaction :

Amidation-Cyclization Sequence

An alternative route starts with picolinic acid and (R)-tert-leucinol:

-

Amidation : Picolinic acid reacts with (R)-tert-leucinol in the presence of DCC (dicyclohexylcarbodiimide) to form an amide intermediate.

-

Cyclization : The amide undergoes dehydration using thionyl chloride (SOCl₂) or PCl₅, forming the oxazole ring.

Key Data :

Cross-Coupling for Pyrimidine Functionalization

The pyrimidin-2-yl group is introduced via Stille coupling or Ullmann coupling :

Stille Coupling with Tributylstannyl Pyrimidine

-

Intermediate Preparation : 2,4-Dichloro-6-methylpyrimidine is treated with 2-(tributylstannyl)pyridine under Pd(PPh₃)₄ catalysis.

-

Aldol Condensation : The product reacts with aromatic aldehydes (e.g., benzaldehyde) to install the arylvinyl group.

Conditions :

Ullmann Coupling for Direct Arylation

Aryl halides (e.g., 2-bromopyrimidine) couple with oxazole precursors using CuI/L-proline catalysis:

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Mediated Approaches

Chiral oxazolines are synthesized using (R)-phenylglycinol as a temporary chiral auxiliary. After cyclization, the auxiliary is cleaved via hydrolysis.

Kinetic Resolution

Racemic mixtures are resolved using lipase enzymes (e.g., Candida antarctica lipase B) in organic solvents.

Comparison of Methods

Optimization Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole serves as a versatile building block for the synthesis of complex heterocyclic compounds

Biology

Biologically, this compound has shown promise in the development of new drugs due to its potential interactions with biological targets. It can be used as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.

Medicine

In medicine, ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to modulate specific biological pathways makes it a valuable candidate for further research and development.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. Its applications in the development of new materials with enhanced properties are of significant interest.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Oxazoline Derivatives

Structural and Substituent Variations

The table below compares (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole with structurally related oxazolines, highlighting substituent effects and applications:

Key Comparative Insights

Electronic and Steric Effects

- Pyrimidin-2-yl vs. Pyridin-2-yl : The pyrimidine ring in the target compound provides stronger electron-withdrawing effects compared to pyridine, enhancing coordination to metal centers in catalysis. This improves enantioselectivity in reactions such as cyclopropanations .

- Phenyl vs. Alkyl Groups : The 4-phenyl group in the target compound offers greater steric bulk than alkyl substituents (e.g., isopropyl in ), which is critical for inducing asymmetry in catalytic cycles.

Commercial Availability

Asymmetric Catalysis

The pyrimidine-based compound outperforms pyridine analogs in palladium-catalyzed allylic alkylations , achieving >90% enantiomeric excess (ee) in model reactions . This is attributed to the pyrimidine’s nitrogen atoms, which strengthen metal-ligand interactions.

Stability and Reactivity

Comparative studies show that electron-withdrawing substituents (e.g., CF₃ in ) increase oxidative stability but reduce ligand flexibility. The target compound balances electronic modulation and steric demand, making it suitable for diverse catalytic systems.

Limitations

- Solubility Issues : The phenyl and pyrimidine groups render the compound less soluble in polar solvents compared to alkyl-substituted oxazolines .

- Synthetic Complexity : Enantioselective synthesis requires expensive chiral precursors, unlike simpler derivatives prepared via tosylation or nucleophilic substitution .

Biological Activity

(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is characterized by the presence of a pyrimidine ring and an oxazole moiety. Its molecular formula is with a molecular weight of 228.26 g/mol. The compound exhibits chirality, with the (R) configuration being significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Research indicates that it has significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

-

Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls.

- Findings : The study reported an IC50 value of 15 µM, indicating potent anticancer activity.

-

Antimicrobial Efficacy Against Staphylococcus aureus : In vitro studies revealed that the compound effectively inhibited the growth of Staphylococcus aureus at a MIC of 32 µg/mL.

- : This suggests potential applications in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is synthesized via a multi-step process starting from (R)-(-)-2-phenylglycinol, a chiral amino alcohol. The reaction involves condensation with a carboximidate intermediate under controlled conditions to form the oxazoline ring. Enantiomeric purity (>99% ee) is ensured by using enantiomerically pure starting materials and verified via polarimetry (specific optical rotation) and chiral chromatography. Structural confirmation employs IR spectroscopy (C=N and C-O stretches), -/-NMR (ring proton splitting patterns), and GC-MS for molecular ion validation .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies characteristic oxazoline ring vibrations (e.g., C=N at ~1650 cm, C-O at ~1250 cm).

- NMR : -NMR resolves diastereotopic protons in the 4,5-dihydrooxazole ring (δ 4.0–5.0 ppm), while -NMR confirms the pyrimidine and phenyl substituents.

- GC-MS : Validates molecular weight (e.g., m/z 265 for CHNO).

- Polarimetry : Measures optical rotation ([α]) to ensure enantiomeric excess (e.g., >99% ee) .

Advanced Research Questions

Q. How is (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole applied as a chiral ligand in transition metal catalysis?

- Methodological Answer : The compound serves as a chiral bidentate ligand in asymmetric catalysis. For example:

- Gold Complexes : Enhances enantioselectivity in cyclopropanation or hydroamination reactions by coordinating via the oxazoline nitrogen and pyrimidine ring.

- Nickel Catalysis : In cross-coupling reactions (e.g., Suzuki-Miyaura), it pairs with Ni(COD) to achieve enantiomeric excess (up to 86% ee) under inert conditions (toluene, −25°C). Reaction optimization includes solvent selection (polar vs. nonpolar) and temperature control to stabilize metal-ligand coordination .

Q. What strategies improve enantioselectivity when using this ligand in asymmetric synthesis?

- Methodological Answer : Key strategies include:

- Ligand Design : Modifying substituents (e.g., tert-butyl vs. phenyl groups) to tune steric and electronic effects.

- Reaction Optimization : Adjusting parameters like temperature (−25°C to 50°C), solvent (1,4-dioxane, THF), and catalyst loading (e.g., 0.5–2 mol% Ni).

- Analytical Validation : Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. For example, electrochemical oxidation with tetraethylammonium tosylate improved yield (72%) in THF at reflux .

Q. How does computational modeling aid in understanding the ligand’s coordination behavior?

- Methodological Answer : Density Functional Theory (DFT) simulations model metal-ligand interactions, such as:

- Geometry Optimization : Predicts preferred coordination modes (e.g., κ-N,N binding to Au).

- Enantioselectivity Analysis : Calculates transition-state energies to rationalize ee differences (e.g., ΔΔG for competing pathways).

- Spectroscopic Correlation : Matches computed IR/NMR spectra with experimental data to validate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.